molecular formula C9H9N5O B188425 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 20317-25-3

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B188425
CAS RN: 20317-25-3
M. Wt: 203.2 g/mol
InChI Key: OHURUUSZJHIVTO-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which includes 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring, which contains two carbon and three nitrogen atoms . This structure allows the compound to engage in hydrogen bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

Triazole compounds, including 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are known to undergo various chemical reactions. For instance, they can participate in regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

Application 1: Antibiotic Resistance

  • Application Summary : This compound is used to disarm the bacterial SOS response, a key survival mechanism that bacteria employ when under stress, such as exposure to antibiotics .
  • Methods of Application : High throughput screening of compounds was used to identify inhibitors of RecA-mediated auto-proteolysis of LexA, which initiates the SOS response. A modular synthesis approach was then developed to refine the scaffold identified in the screen .
  • Results Summary : An analog with improved potency and increased breadth was identified, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa. The suppression of resistance appearance was demonstrated in vivo, representing a significant step toward producing drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .

Application 2: Antimicrobial and Antioxidant Activity

  • Application Summary : Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antioxidant activities .
  • Methods of Application : The derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine, followed by in vitro anti-microbial activity evaluation and DPPH free radical-scavenging assay for antioxidant properties .
  • Results Summary : Compounds demonstrated remarkable activity, with MIC values indicating high growth inhibitory activity. Molecular docking studies on COVID-19 main protease suggest these compounds could be potent drug candidates .

Application 3: Anticancer Activity

  • Application Summary : The compound has been used as a scaffold for the synthesis of anticancer agents .
  • Methods of Application : Triazole-4-carbaldehydes, intermediates in the synthesis, have been prepared for the development of anticancer agents .
  • Results Summary : The synthesis process has been scaled up, indicating the potential for large-scale production of anticancer drugs using this compound as a key intermediate .

Application 4: Antifungal and Anti-inflammatory Agents

  • Application Summary : The compound serves as an intermediate in the synthesis of antifungal and anti-inflammatory agents .
  • Methods of Application : The synthesis involves creating intermediates that can be further processed into drugs with antifungal and anti-inflammatory properties .
  • Results Summary : The successful synthesis of these intermediates suggests the compound’s versatility in drug development for treating various conditions .

Application 5: Antituberculosis Agents

  • Application Summary : The compound is used in the synthesis of agents aimed at treating tuberculosis .
  • Methods of Application : Similar to its use in anticancer applications, the compound is used to create intermediates for antituberculosis drugs .
  • Results Summary : The compound’s role in synthesizing antituberculosis agents highlights its importance in addressing global health challenges .

Application 6: Bioimaging Agents

  • Application Summary : The compound has been utilized in the synthesis of bioimaging agents .
  • Methods of Application : The compound’s derivatives are used to create agents that can be used in medical imaging to diagnose various diseases .
  • Results Summary : The development of bioimaging agents using this compound indicates its potential in enhancing diagnostic capabilities .

Safety And Hazards

While specific safety and hazard information for 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not available, it is known that some triazole compounds can cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

5-amino-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHURUUSZJHIVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942467
Record name 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS RN

20317-25-3
Record name 20317-25-3
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Record name 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YI Slyvka, AV Pavlyuk, BR Ardan, NT Pokhodilo… - Russian Journal of …, 2012 - Springer
Copper(I) π-complexes of the compositions [Cu(C 12 H 13 N 5 O)(NO 3 )] · 0.5H 2 O (1) and [Cu(C 12 H 13 N 5 O)(CF 3 COO)] (2) (C 12 H 13 N 5 O is N-allyl-5-amino-1-phenyl-1H-1,2,3-…
Number of citations: 7 link.springer.com
ЮИ Слывка, АВ Павлюк, БP Ардан… - Журнал …, 2012 - elibrary.ru
Методом переменно-токового электрохимического синтеза получены и рентгеноструктурно исследованы-комплексы меди (I) состава [Cu (С 12 H 13 N 5 O)(NO 3)]· 0.5 H 2 O (1) …
Number of citations: 1 elibrary.ru
НТ Походило - lpnu.ua
Untitled Page 1 Page 2 2 АНОТАЦІЯ Походило НТОрганічні азиди як зручні структурні блоки у синтезі нітрогеновмісних гетероциклів. – На правах рукопису. Дисертація на …
Number of citations: 2 lpnu.ua

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